molecular formula C10H9ClO3 B1302080 Ethyl 2-(3-chlorophenyl)-2-oxoacetate CAS No. 62123-73-3

Ethyl 2-(3-chlorophenyl)-2-oxoacetate

Cat. No.: B1302080
CAS No.: 62123-73-3
M. Wt: 212.63 g/mol
InChI Key: AORWOAPLLYVOEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-chlorophenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-oxoacetate moiety, which is further substituted with a 3-chlorophenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-chlorophenyl)-2-oxoacetate can be synthesized through several synthetic routes. One common method involves the esterification of 3-chlorophenylacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of ethyl oxalyl chloride with 3-chlorophenylmagnesium bromide, followed by hydrolysis to yield the desired ester. This method requires careful control of reaction conditions to prevent side reactions and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-chlorophenyl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products

    Oxidation: Products include 3-chlorobenzoic acid or 3-chlorophenyl ketone.

    Reduction: Products include ethyl 2-(3-chlorophenyl)-2-hydroxyacetate or 3-chlorophenylethanol.

    Substitution: Products vary depending on the nucleophile used, such as 3-methoxyphenylacetate or 3-cyanophenylacetate.

Scientific Research Applications

Ethyl 2-(3-chlorophenyl)-2-oxoacetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and analgesic drugs.

    Industry: The compound is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

Ethyl 2-(3-chlorophenyl)-2-oxoacetate can be compared with other similar compounds, such as:

    Ethyl 2-(4-chlorophenyl)-2-oxoacetate: Similar structure but with the chlorine atom in the para position.

    Ethyl 2-(3-bromophenyl)-2-oxoacetate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-(3-methylphenyl)-2-oxoacetate: Similar structure but with a methyl group instead of chlorine.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom in the meta position can affect the compound’s electronic properties and its interactions with biological targets.

Properties

IUPAC Name

ethyl 2-(3-chlorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORWOAPLLYVOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374498
Record name ethyl 2-(3-chlorophenyl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62123-73-3
Record name ethyl 2-(3-chlorophenyl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-chlorobenzoylformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Diethyl oxalate (4.4 g, 30.2 mmol) was dissolved in dry ethyl ether (30 mL) and freshly distilled THF (30 mL) and cooled to −78° C. with stirring, under a nitrogen atmosphere. Then added 3-chlorophenylmagnesium bromide (0.5 M in THF, 72.5 mL, 36.2 mmol) dropwise, via an addition funnel, while keeping the temperature between −75 to −78° C. The addition took approximately 90 minutes. After 3 hours, the reaction was quenched by the dropwise addition of 2N sulfuric acid (50 mL, 91 mmol) at −78° C. and upon completion of the addition, the mixture was allowed to return to room temperature. The mixture was extracted with ethyl ether (3×) and the combined ether extracts were washed with brine (2×), dried over magnesium sulfate, filtered, evaporated in vacuo and vacuum-dried to yield ethyl-(3-chlorophenyl)(oxo)acetate (6.5 g, HPLC RT=3.46 min, Method A; LCMS m/z=213).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
3-chlorophenylmagnesium bromide
Quantity
72.5 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-chlorophenyl)-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-chlorophenyl)-2-oxoacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(3-chlorophenyl)-2-oxoacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(3-chlorophenyl)-2-oxoacetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(3-chlorophenyl)-2-oxoacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(3-chlorophenyl)-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.